molecular formula C27H24N4O2 B2414175 N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide CAS No. 932344-27-9

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide

Cat. No.: B2414175
CAS No.: 932344-27-9
M. Wt: 436.515
InChI Key: JUTBHTCYCOFSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is a complex organic compound featuring a pyrazoloquinoline core

Properties

IUPAC Name

N-benzyl-2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-2-33-21-13-14-24-22(15-21)27-23(17-28-24)26(20-11-7-4-8-12-20)30-31(27)18-25(32)29-16-19-9-5-3-6-10-19/h3-15,17H,2,16,18H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTBHTCYCOFSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by N-alkylation using benzyl bromide in the presence of a base like sodium carbonate . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action: N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is critical for cell cycle regulation .
    • Case Studies: Research has demonstrated that derivatives of pyrazoloquinolines exhibit potent anticancer effects in various cancer cell lines, showing promise for further development as anticancer agents .
  • Anti-inflammatory Properties
    • Mechanism of Action: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
    • Research Findings: In vitro studies have shown that similar compounds can reduce inflammation markers in cell cultures, suggesting potential therapeutic uses in inflammatory diseases .
  • Antimicrobial Activity
    • Mechanism of Action: The structure of this compound allows it to interact with microbial membranes or inhibit essential microbial enzymes.
    • Case Studies: Preliminary studies indicate that pyrazoloquinolines exhibit antimicrobial properties against various bacterial strains, warranting further exploration in drug formulation .

Research Applications

  • Fluorescent Probes
    • Due to its photophysical properties, the compound can be utilized as a fluorescent sensor for detecting metal ions or biomolecules in biological systems. Its ability to undergo fluorescence resonance energy transfer (FRET) enhances its application in bioimaging and diagnostics.
  • Biological Studies
    • The compound is employed in studies to elucidate interactions with proteins and nucleic acids, providing insights into its biological mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Biological Activity

N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide is a novel compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline core with ethoxy and benzyl substituents. Its IUPAC name is 5-benzyl-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline, and it is known to exhibit significant interactions with various biological targets.

This compound primarily exerts its biological effects through the inhibition of specific enzymes and receptors:

  • Cyclin-dependent Kinase 2 (CDK2) Inhibition : The compound has been shown to inhibit CDK2, a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells, thereby reducing tumor proliferation .
  • Interleukin 8 (IL8) Pathway Modulation : Similar compounds within the pyrazoloquinoline class have demonstrated the ability to inhibit IL8-induced neutrophil chemotaxis, suggesting a potential role in modulating inflammatory responses .
  • Protein Kinase C (PKC) Inhibition : The compound may also act as a PKC inhibitor, which is implicated in various signaling pathways related to cancer and diabetes .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer), with some derivatives exhibiting IC50 values in the nanomolar range .

Anti-inflammatory Effects

The compound's ability to inhibit IL8-induced neutrophil chemotaxis suggests potential applications in treating inflammatory diseases. The modulation of this pathway can be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

Several case studies have highlighted the efficacy of pyrazoloquinoline derivatives:

  • Study on CDK2 Inhibition : A study demonstrated that specific analogs of pyrazoloquinolines could effectively inhibit CDK2, leading to significant reductions in tumor growth in xenograft models .
  • Inflammation Model : Another study evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis, showing reduced inflammation markers and improved clinical scores .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerCDK2 Inhibition
Anti-inflammatoryIL8 Pathway Modulation
PKC InhibitionSignaling Pathway Modulation

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization of pyrazoloquinoline precursors and subsequent coupling with benzyl acetamide groups. For example, refluxing in ethanol with glacial acetic acid as a catalyst (18–20 hours) followed by chromatography (CH₂Cl₂/MeOH 97:3) is a common procedure . Optimization focuses on:

  • Temperature : Elevated temperatures (reflux) enhance reaction rates but may require monitoring for side products.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes byproducts .

  • Catalysts : Lewis acids (e.g., ZnCl₂) or acetic acid can accelerate cyclization .

  • Purification : Gradient elution in column chromatography ensures high purity (>95%) .

    Example Conditions SolventCatalystTime (h)Yield (%)Reference
    CyclizationEthanolAcOH2065–75
    Acetamide CouplingDCMDIEA1282

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group δ 1.3–1.5 ppm; aromatic protons δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 478.2) .
  • X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond angles and torsional strain .

Q. What are the primary biological targets of pyrazoloquinoline derivatives like this compound?

  • Methodological Answer : Pyrazoloquinolines often target enzymes (e.g., kinases) or GPCRs. For example:

  • Kinase Inhibition : Assess via in vitro assays (e.g., ATP-binding site competition using fluorescent probes) .
  • Receptor Modulation : Radioligand binding assays (e.g., orexin-1 receptor antagonism ) or calcium flux assays quantify activity.
  • Structure-Activity Relationships (SAR) : Modifying the ethoxy group or benzyl moiety alters potency; logP calculations predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • Purity Validation : Use HPLC (≥99% purity) and LC-MS to rule out degradation products .
  • Meta-Analysis : Compare IC₅₀ values across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational methods are effective for predicting the binding modes of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase active sites). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrazoloquinoline core) using MOE or Phase .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. How can synthetic byproducts be minimized during large-scale production for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., imidazolidinone formation ) via precise temperature control.
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for coupling reactions) improve selectivity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Data Contradiction Analysis

Q. Why do similar pyrazoloquinoline derivatives exhibit varying cytotoxicity profiles despite structural homology?

  • Methodological Answer : Subtle structural differences (e.g., substituent position) impact target engagement. For example:

  • Electron-Donating Groups : Methoxy groups enhance solubility but reduce membrane penetration .

  • Steric Effects : Bulky benzyl groups may hinder binding to shallow enzyme pockets .

  • Metabolic Stability : Ethoxy groups slow hepatic clearance compared to shorter alkoxy chains .

    Structural Feature Effect on Cytotoxicity (IC₅₀)Reference
    8-Ethoxy2.5 μM (HeLa)
    8-Methoxy8.7 μM (HeLa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.